1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Overview
Description
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 g/mol It is characterized by the presence of a fluoropyridine ring attached to a cyclopropane carboxylic acid moiety
Preparation Methods
The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst.
Fluoropyridine Introduction: The fluoropyridine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable pyridine derivative with a fluorinating agent under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions.
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can interact with enzymes and receptors, modulating their activity. The cyclopropane ring provides structural rigidity, which can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with similar compounds, such as:
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a nitrile group instead of a carboxylic acid group, which can affect its reactivity and applications.
This compound hydrochloride: The hydrochloride salt form of the compound, which can have different solubility and stability properties.
The unique combination of the fluoropyridine ring and the cyclopropane carboxylic acid moiety in this compound distinguishes it from these similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-2-1-5-11-7(6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAJPJCENLNPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401222748 | |
Record name | 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402232-85-2 | |
Record name | 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1402232-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Fluoro-2-pyridinyl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401222748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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